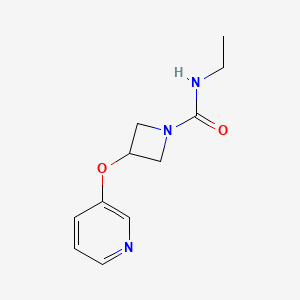

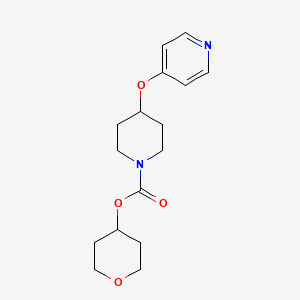

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are driven by a considerable ring strain, making them more stable than related aziridines . They are used as motifs in drug discovery, polymerization, and chiral templates .

Synthesis Analysis

Azetidines can be synthesized through various methods. Recent advances have focused on the synthesis of azetidines and the reaction type used for their functionalization . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . They contain three carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

Azetidines are characterized by a considerable ring strain . This makes them more stable than related aziridines .Wissenschaftliche Forschungsanwendungen

Chemodivergent Synthesis

“N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of ring-strained nitrogen-containing monomers, such as “N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide”, can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied in various fields, including healthcare and food packaging.

CO2 Adsorption

The polymers derived from “N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide” can also be used for CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions.

Chelation and Materials Templating

These polymers can be used in chelation, a process that involves the formation of multiple bonds between a molecule and a metal. They can also be used in materials templating, which involves using a structured template to influence the arrangement and patterning of atoms in the material .

Non-viral Gene Transfection

The polymers can be used in non-viral gene transfection . This is a method of introducing foreign DNA into cells without using a viral vector, which is particularly useful in gene therapy.

Antifungal Activities

Some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which could potentially include “N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide”, have shown moderate antifungal activities . This makes them potentially useful in the development of new antifungal drugs.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-3-pyridin-3-yloxyazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-13-11(15)14-7-10(8-14)16-9-4-3-5-12-6-9/h3-6,10H,2,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFNDTAZCMSIQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)OC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)

![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)

![1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2633005.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)

![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2633013.png)